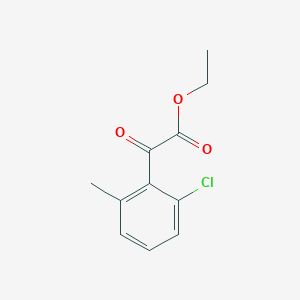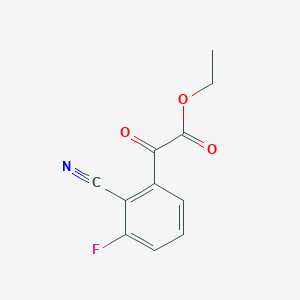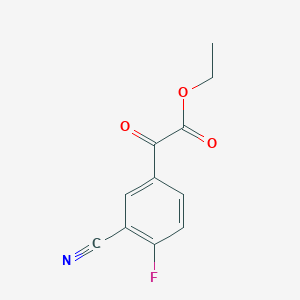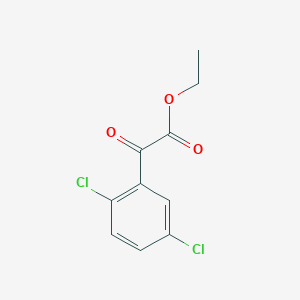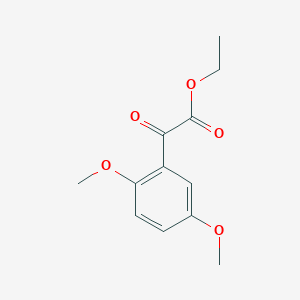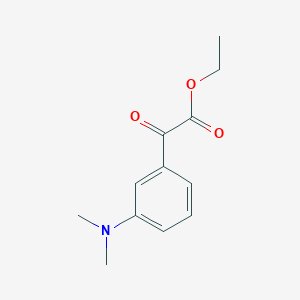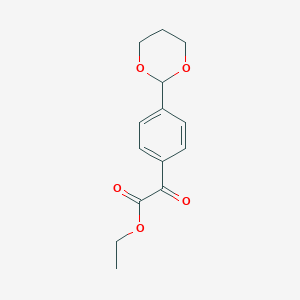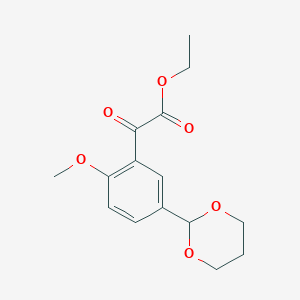
trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Descripción general
Descripción
Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, also known as trans-2-FCPA, is a cyclic carboxylic acid derivative with a fluorine atom at the para-position of the benzoyl moiety. It is an important intermediate in the synthesis of various pharmaceutically active compounds, including the HIV protease inhibitors and cyclopentane-based antifungal agents. Trans-2-FCPA has also been used in the synthesis of other compounds, such as cyclic peptides, which have potential applications in the fields of medicine, agriculture and biotechnology.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography Applications
- Chromatographic Separation:
- A chromatographic method was developed to separate isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids using pre-column derivatization with chiral derivatizing reagents. This method allows for optimal separation of diastereometric and enantiomeric pairs, showing potential applications for the separation and analysis of structurally similar compounds (Péter & Fülöp, 1995).
- Analytical Chemistry:
- A method was introduced for the determination of various compounds including 4-fluoro-3-phenoxybenzoic acid in human urine, showcasing the use of liquid chromatography coupled with tandem mass spectrometry. This indicates the role of sophisticated analytical techniques in monitoring and quantifying specific metabolites or chemical compounds in biological samples (Baker, Olsson, & Barr, 2004).
Synthesis and Structural Analysis
- Chemical Synthesis:
- The synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers was described, involving reactions of racemic cis-2-amino-1-cyclopentane or -cyclohexane-1-carboxylic acid with various agents. This highlights the synthesis and preparation of complex organic compounds, potentially paving the way for novel chemical entities with specific properties (Szakonyi et al., 1998).
- Structural Characterization:
- The structure of 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid was elucidated, showcasing the use of crystallography in determining the conformation and intramolecular interactions of complex organic molecules. Such detailed structural analysis aids in understanding the chemical behavior and potential applications of the compounds (Ngah et al., 2014).
Biochemical and Medicinal Applications
Pharmacological Isosteres:
- Cyclopentane-1,3-diones were studied as potential isosteres for the carboxylic acid functional group, with applications in the design of potent thromboxane A2 receptor antagonists. This research is significant for drug design, offering new avenues for creating compounds with desired biological activities (Ballatore et al., 2011).
Protective Groups in Synthesis:
- The use of fluorobenzoyl groups as protective groups in the synthesis of glycopeptides was explored, demonstrating their advantages in glycosidic bond formation and ease of removal. This has implications in synthetic chemistry, particularly in the synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).
Propiedades
IUPAC Name |
(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRHYHQPXIURO-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641332 | |
| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733741-04-3 | |
| Record name | rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




